molecular formula C15H24BrNO2 B1655857 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL CAS No. 432531-90-3

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL

Cat. No. B1655857
M. Wt: 330.26 g/mol
InChI Key: HTMZGPXQMHHDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been extensively studied for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

Scientific Research Applications

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been extensively studied for its potential use in the treatment of various diseases. In asthma and COPD, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to block the bronchodilatory effects of beta-2 agonists, which can lead to improved lung function. In heart failure, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to block the deleterious effects of beta-1 adrenergic receptor stimulation, which can lead to improved cardiac function.

Mechanism Of Action

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by binding to the beta-2 adrenergic receptor and blocking the binding of beta-2 agonists, such as albuterol. This results in the inhibition of the bronchodilatory effects of beta-2 agonists in the lungs and the inhibition of the deleterious effects of beta-1 adrenergic receptor stimulation in the heart.

Biochemical And Physiological Effects

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. In the lungs, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to inhibit the bronchodilatory effects of beta-2 agonists, which can lead to improved lung function in patients with asthma and COPD. In the heart, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to inhibit the deleterious effects of beta-1 adrenergic receptor stimulation, which can lead to improved cardiac function in patients with heart failure.

Advantages And Limitations For Lab Experiments

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a selective beta-2 adrenergic receptor antagonist, which allows for the specific inhibition of beta-2 adrenergic receptor signaling. One limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for the study of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551. One direction is the investigation of its potential use in the treatment of other diseases, such as chronic kidney disease and diabetes. Another direction is the investigation of its long-term effects on lung and cardiac function. Additionally, the development of more selective and longer-lasting beta-2 adrenergic receptor antagonists could lead to improved treatments for asthma, COPD, and heart failure.
Conclusion:
In conclusion, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of beta-2 adrenergic receptor signaling, which can lead to improved lung and cardiac function. While it has a number of advantages and limitations for lab experiments, there are a number of future directions for its study that could lead to improved treatments for a variety of diseases.

properties

IUPAC Name

1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO2/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16/h5-8,11-13,18H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMZGPXQMHHDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387797
Record name 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL

CAS RN

432531-90-3
Record name 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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